

SRI-31142: A Technical Guide to its Biological Activity and Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SRI-31142	
Cat. No.:	B15616481	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-31142 is a novel putative allosteric inhibitor of the dopamine transporter (DAT). This document provides a comprehensive technical overview of the biological activity and pharmacology of **SRI-31142**, with a focus on its effects in preclinical models of reward and neurochemistry. Unlike traditional competitive inhibitors of DAT, such as cocaine, **SRI-31142** exhibits a unique pharmacological profile, suggesting potential as a therapeutic agent for substance use disorders. This guide synthesizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Core Pharmacological Profile

SRI-31142 is characterized as a potent, brain-penetrant allosteric inhibitor of the dopamine transporter. Its primary mechanism of action is believed to involve binding to a site on the DAT that is distinct from the dopamine and cocaine binding site, thereby modulating the transporter's function.

In Vitro Binding Affinity

Compound	Target	Binding Affinity (Ki)
SRI-31142	Dopamine Transporter (DAT)	1.9 nM



In Vivo Biological Activity

The in vivo effects of **SRI-31142** have been primarily investigated using intracranial self-stimulation (ICSS) to assess its abuse potential and in vivo microdialysis to measure its impact on neurotransmitter levels in the brain's reward circuitry.

Intracranial Self-Stimulation (ICSS) Studies

ICSS is a behavioral paradigm used to evaluate the rewarding effects of stimuli, including drugs of abuse. In these studies, animals are trained to perform an action (e.g., press a lever) to receive electrical stimulation in a brain region associated with reward, such as the medial forebrain bundle.

In contrast to cocaine and the selective DAT inhibitor GBR-12935, **SRI-31142** does not produce an increase in ICSS, which is indicative of a lack of abuse potential.[1][2] Instead, at higher doses, it dose-dependently decreases ICSS, suggesting a reduction in the rewarding effects of the electrical stimulation.[2]

Table 2.1: Dose-Response Effects of SRI-31142 on Intracranial Self-Stimulation (ICSS)

Dose (mg/kg)	Effect on ICSS	Statistical Significance
1.0	No significant alteration	-
3.2	Depression of ICSS at 89 and 100 Hz stimulation frequencies	p < 0.05
10.0	Depression of ICSS across a broad range of stimulation frequencies (89-141 Hz)	p < 0.0117 (frequency x dose interaction)

Data synthesized from Moerke et al., 2018.[2]

SRI-31142 has been shown to block the rewarding effects of cocaine. Pretreatment with a sufficient dose of **SRI-31142** significantly attenuates the facilitation of ICSS produced by cocaine.[1][2]

Table 2.2: Effect of SRI-31142 Pretreatment on Cocaine-Induced ICSS



SRI-31142 Pretreatment Dose (mg/kg)	Cocaine Dose (mg/kg)	Effect on Cocaine- Induced ICSS Facilitation	Statistical Significance
1.0	10	No alteration	-
3.2	10	No alteration	-
10.0	10	Significant attenuation	p = 0.0095 (SRI- 31142 dose effect)

Data synthesized from Moerke et al., 2018.[2]

In Vivo Microdialysis Studies

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals. These studies have focused on the nucleus accumbens (NAc), a key area in the brain's reward pathway.

Consistent with its effects on ICSS, **SRI-31142** does not increase dopamine levels in the nucleus accumbens. Instead, effective doses of **SRI-31142** lead to a reduction in basal dopamine levels.[1]

SRI-31142 effectively blocks the increase in nucleus accumbens dopamine levels induced by cocaine.[1]

Table 2.3: Summary of In Vivo Microdialysis Findings for SRI-31142

Treatment	Effect on Nucleus Accumbens Dopamine Levels
SRI-31142	Decreased basal levels
Cocaine	Increased levels
SRI-31142 + Cocaine	Blockade of cocaine-induced increase

Experimental Protocols



Intracranial Self-Stimulation (ICSS)

Objective: To assess the rewarding effects and abuse potential of **SRI-31142** alone and in combination with cocaine.

Animals: Male Sprague-Dawley rats with surgically implanted electrodes targeting the medial forebrain bundle.

Apparatus: Operant conditioning chambers equipped with a response lever and a system for delivering electrical brain stimulation.

Procedure:

- Training: Rats are trained to press a lever to receive a brief train of electrical stimulation.
- Baseline Determination: Stable baseline ICSS rates are established for each animal across a range of stimulation frequencies.
- Drug Administration: **SRI-31142**, cocaine, or vehicle is administered via intraperitoneal (i.p.) injection.
- Testing: Following drug administration, rats are placed in the operant chambers, and their lever-pressing rates are recorded at various stimulation frequencies.
- Data Analysis: The rate of responding at each frequency is measured, and dose-effect curves are generated. Statistical analyses (e.g., ANOVA) are used to determine the significance of drug effects.

In Vivo Microdialysis

Objective: To measure extracellular dopamine levels in the nucleus accumbens following administration of **SRI-31142** and/or cocaine.

Animals: Male Sprague-Dawley rats with surgically implanted guide cannulae aimed at the nucleus accumbens.

Apparatus: A microdialysis system including a probe, a syringe pump, and a fraction collector. High-performance liquid chromatography (HPLC) with electrochemical detection is used for



dopamine analysis.

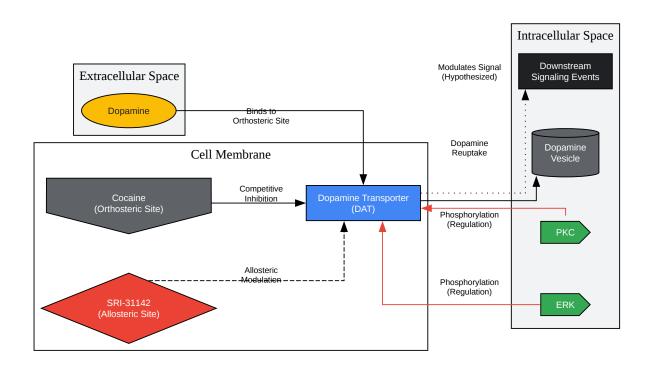
Procedure:

- Probe Implantation: A microdialysis probe is inserted into the nucleus accumbens through the guide cannula.
- Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
- Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of dopamine levels.
- Drug Administration: **SRI-31142**, cocaine, or vehicle is administered (i.p.).
- Sample Collection: Dialysate samples continue to be collected post-injection.
- Analysis: The concentration of dopamine in each dialysate sample is quantified using HPLC.
- Data Presentation: Dopamine levels are typically expressed as a percentage of the pre-drug baseline.

Signaling Pathways and Experimental Workflows Putative Mechanism of Action and Downstream Signaling

SRI-31142's allosteric modulation of the dopamine transporter (DAT) is thought to induce a conformational change in the transporter that reduces its efficiency in dopamine reuptake without completely blocking it in the manner of a competitive inhibitor. The precise downstream signaling cascades affected by this unique mode of inhibition are still under investigation. However, DAT function is known to be regulated by various intracellular signaling pathways, including those involving Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK).[3][4] It is plausible that allosteric modulation by SRI-31142 could influence these regulatory pathways, but further research is required to establish a direct link.





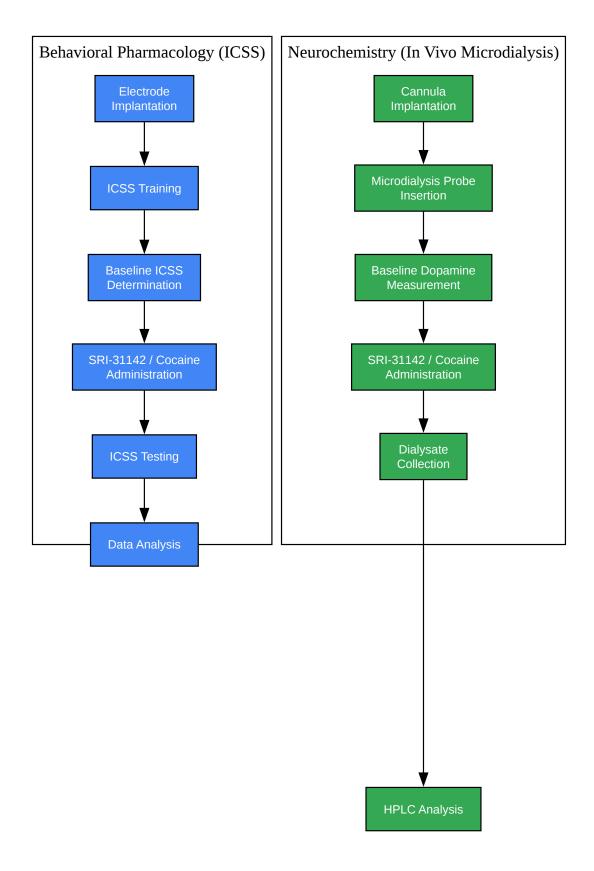
Click to download full resolution via product page

Caption: Putative interaction of SRI-31142 with DAT and its regulatory pathways.

Experimental Workflow for In Vivo Studies

The following diagram illustrates the general workflow for the in vivo characterization of **SRI-31142**.





Click to download full resolution via product page

Caption: Workflow for behavioral and neurochemical evaluation of **SRI-31142**.



Conclusion

SRI-31142 represents a promising pharmacological tool and a potential lead compound for the development of therapeutics for cocaine use disorder. Its allosteric mechanism of action on the dopamine transporter confers a unique profile, distinguishing it from traditional DAT inhibitors. Notably, it reduces the rewarding effects of cocaine and attenuates cocaine-induced increases in nucleus accumbens dopamine without demonstrating abuse potential on its own. Further research is warranted to fully elucidate the downstream signaling consequences of its allosteric modulation of DAT and to further evaluate its therapeutic potential and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand SRI-31142 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand SRI-31142 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of dopamine transporter regulation in normal and disease states PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation Mechanisms in Dopamine Transporter Regulation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SRI-31142: A Technical Guide to its Biological Activity and Pharmacology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616481#sri-31142-biological-activity-and-pharmacology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com